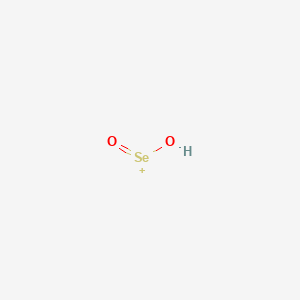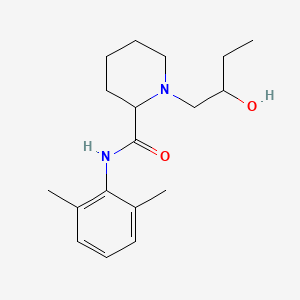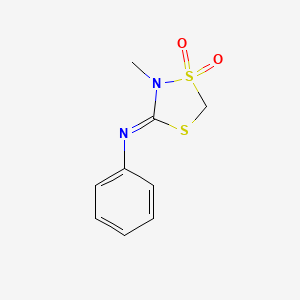![molecular formula C19H28OSi2 B14489588 Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane CAS No. 63836-82-8](/img/structure/B14489588.png)
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane is a complex organosilicon compound It features a silicon atom bonded to a dimethyl group, a 1-phenylethoxy group, and a 2-(trimethylsilyl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane typically involves the reaction of appropriate silane precursors with phenyl and trimethylsilyl groups. One common method involves the use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base to deprotonate the silane precursor, followed by the addition of the phenylethoxy group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex silicon-containing compounds.
Biology: The compound can be used in the study of silicon-based biochemistry and the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism by which Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The trimethylsilyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The phenylethoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsilane: Similar in structure but lacks the trimethylsilyl and phenylethoxy groups.
Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of a phenylethoxy group.
Diphenylsilane: Features two phenyl groups bonded to silicon
Uniqueness
Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in specialized applications where both stability and reactivity are required.
Propriétés
Numéro CAS |
63836-82-8 |
|---|---|
Formule moléculaire |
C19H28OSi2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
dimethyl-(1-phenylethoxy)-(2-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C19H28OSi2/c1-16(17-12-8-7-9-13-17)20-22(5,6)19-15-11-10-14-18(19)21(2,3)4/h7-16H,1-6H3 |
Clé InChI |
WWMNEFTWNBNSRC-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)O[Si](C)(C)C2=CC=CC=C2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)

![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)


![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
